2,3-Bis-(4-pyridyl)butane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

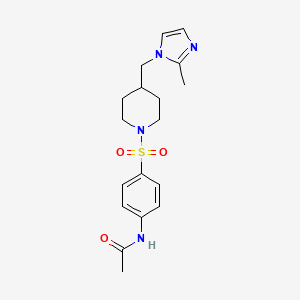

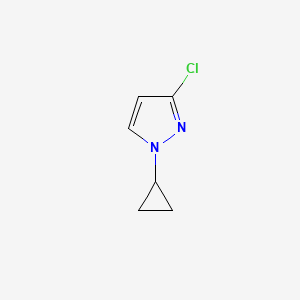

2,3-Bis-(4-pyridyl)butane is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 . It is used for research purposes, particularly in proteomics research .

Synthesis Analysis

A new metal–organic framework, namely, { [Cu (bib) 2 ]·NO 3 ·4H 2 O} n ( 1) (bib = 2,3-bis (4-pyridyl)butane), was synthesized and characterized . In the structure of 1, nitrogen atoms of four bib ligands bind to the tetrahedrally coordinated metal ion .Molecular Structure Analysis

The 2,3-bis (4-pyridyl)butane molecule contains a total of 33 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Bis-(4-pyridyl)butane are largely determined by its molecular structure. It has a molecular weight of 212.29 and a molecular formula of C14H16N2 .Aplicaciones Científicas De Investigación

Complexation with Carboxylatopillar[5]arene

- 2,3-Bis-(4-pyridyl)butane derivatives demonstrate significant binding behavior with negatively charged carboxylatopillar[5]arene, exhibiting large association constants in aqueous solutions. This behavior is highly influenced by the position of the substituents on the pyridinium ring, affecting the association constants and binding modes (Li et al., 2011).

Coordination Compounds and Photocatalytic Properties

- Reactions of 2,3-Bis-(4-pyridyl)butane with copper halide/thiocyanate lead to novel copper complexes that have been found to possess significant photocatalytic properties, particularly in the degradation of certain dyes under visible light (Niu et al., 2018).

Modification of Polyoxometalate Anions

- 2,3-Bis-(4-pyridyl)butane is used in the construction of polyoxometalate-based compounds, influencing the formation of complex structures and demonstrating electrocatalytic activities and fluorescent properties, as well as photocatalytic activities for the decomposition of various organic dyes (Wang et al., 2014).

Synthesis of Pyrano[2,3-d]pyrimidinone and Pyrido[2,3-d]pyrimidine Derivatives

- Utilized in the synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives, 2,3-Bis-(4-pyridyl)butane shows effectiveness in promoting synthesis under specific conditions, offering advantages like short reaction times and high yields (Jolodar et al., 2017).

Molecular Complementarity in Co-Crystal

- Studies indicate the effectiveness of 2,3-bis(4-pyridyl)butane in co-crystal engineering, showing its potential in crystallization techniques and highlighting the importance of geometric fit and hydrogen bonding in co-crystal formation (Wu & Liu, 2013).

Propiedades

IUPAC Name |

4-(3-pyridin-4-ylbutan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJXWHRUXUVTKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis-(4-pyridyl)butane | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)